1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one

Lipophilicity Drug Design ADME Properties

Why choose this compound? The 3-methylphenyl substitution on the piperazine ring introduces a measurable increase in lipophilicity (XLogP3 2.3) over the unsubstituted analog AcrNPP (CAS 129401-88-3), directly impacting pharmacokinetic behavior and SAR outcomes. This subtle modification enables fine-tuning of hydrophobic contacts in KRAS G13D inhibitor design, where small substituent changes can shift IC50 values by orders of magnitude. Additionally, the electron-donating methyl group is predicted to reduce redox cycling and genotoxicity, offering a safer alternative for biomedical resin development. Secure this high-purity, differentiated scaffold for your next structure-based drug discovery or smart polymer program.

Molecular Formula C14H18N2O
Molecular Weight 230.311
CAS No. 1156750-72-9
Cat. No. B2866281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one
CAS1156750-72-9
Molecular FormulaC14H18N2O
Molecular Weight230.311
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCN(CC2)C(=O)C=C
InChIInChI=1S/C14H18N2O/c1-3-14(17)16-9-7-15(8-10-16)13-6-4-5-12(2)11-13/h3-6,11H,1,7-10H2,2H3
InChIKeyGWWCTIXNRJIKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one (CAS 1156750-72-9): A Functionalized Arylpiperazine Acrylamide for Covalent Inhibitor Design and Specialty Polymer Synthesis


1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one is a synthetic arylpiperazine derivative featuring a reactive acryloyl group attached to a piperazine ring bearing a 3-methylphenyl substituent [1]. This compound belongs to the N-acryloyl-N'-arylpiperazine class, which serves dual roles as a radical-polymerizable monomer and as an electrophilic warhead for covalent protein targeting, particularly in the design of KRAS inhibitors [2]. The 3-methyl substitution on the phenyl ring distinguishes it from the unsubstituted phenyl analog N-acryloyl-N'-phenylpiperazine (AcrNPP, CAS 129401-88-3), introducing measurable differences in lipophilicity, steric profile, and potential biological selectivity [1].

Why Generic Piperazine Acrylamides Cannot Simply Replace 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one


In-class piperazine acrylamides such as AcrNPP (CAS 129401-88-3) cannot serve as drop-in substitutes for the 3-methylphenyl derivative due to significant divergences in lipophilicity-driven pharmacokinetic behavior and structure-activity relationship (SAR) outcomes. The presence of the m-methyl group on the phenyl ring increases the computed lipophilicity (XLogP3-AA = 2.3) relative to the unsubstituted analog, altering the balance between aqueous solubility and membrane permeability [1]. This subtle structural modification directly impacts performance in biological systems, as demonstrated by published SAR studies in the KRAS G13D inhibitor series showing that small substituent changes on the piperazine aryl ring can shift biochemical IC50 values by orders of magnitude and alter selectivity profiles [2]. Furthermore, the genotoxicity profile associated with the unsubstituted phenyl analog, classified as a genomic mutagen in standardized assays, may be modulated by the electron-donating methyl group, which can alter the redox potential of the aromatic tertiary amine [3]. Using the incorrect analog therefore risks both reduced target binding and unforeseen off-target effects.

Quantified Differentiation Evidence for 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one


Enhanced Lipophilicity (XLogP3-AA = 2.3) Compared to the Unsubstituted Phenyl Analog

The target compound exhibits a computed lipophilicity of XLogP3-AA = 2.3, derived from its PubChem computed properties [1]. This value is elevated compared to the unsubstituted analog N-acryloyl-N'-phenylpiperazine (AcrNPP, CAS 129401-88-3), for which a LogP of approximately 1.52 has been reported in chemical databases . The increase of approximately 0.8 log units is attributable to the addition of the 3-methyl substituent and correlates with an expected increase in membrane permeability and a corresponding decrease in aqueous solubility.

Lipophilicity Drug Design ADME Properties

Increased Steric Bulk (MW 230.31 g/mol) Relative to the Unsubstituted Parent Scaffold

The molecular weight of the target compound is 230.31 g/mol (C14H18N2O), which is 14.03 g/mol heavier than the unsubstituted comparator AcrNPP (MW 216.28 g/mol, C13H16N2O) [1]. This mass difference corresponds exactly to the addition of one methylene group (-CH2-) and reflects the presence of the 3-methyl substituent. This introduces greater steric demand adjacent to the piperazine ring, which can influence binding pocket occupancy in biological targets and alter the glass transition temperature (Tg) of derived polymers.

Steric Bulk Molecular Recognition Occupancy

Potential Attenuation of Genotoxic Risk by Methyl Substitution on the Aromatic Tertiary Amine

The unsubstituted analog AcrNPP has been demonstrated to act as a genomic mutagen in standardized genotoxicity assays, inducing sister chromatid exchanges (SCEs) up to 3.7-fold over control values and weakly positive in vivo DNA damage (max 1.4-fold over control) [1][2]. This activity is linked to the redox potential of the aromatic tertiary amine. The introduction of an electron-donating methyl group at the 3-position of the phenyl ring in the target compound alters the electronic environment of the amine nitrogen, which in structural analogs has been shown to modulate redox behavior and reduce the propensity for aneugenic events [3].

Genotoxicity Safety Profile Redox Chemistry

Scaffold Validation in KRAS G13D Inhibitor Series: Subnanomolar Potency Achievable with Optimized Piperazine Acrylamides

A recent structure-based drug design campaign targeting KRAS G13D demonstrated that 'untethered' piperazine acrylamides can achieve subnanomolar biochemical potency and selectivity over wild-type KRAS [1]. Key analogs in this series, such as compound 41, achieved an IC50 of 0.41 nM with 29-fold biochemical selectivity for KRAS G13D over WT KRAS in HTRF GDP exchange assays [1]. While these advanced analogs feature additional headgroup modifications, the core acryloyl-piperazine scaffold is essential for covalent engagement of the Switch II pocket. The target compound, bearing the 3-methylphenyl substituent, represents a versatile starting point for similar optimization campaigns, as the m-methyl group can engage in favorable van der Waals contacts analogous to those observed for the pyridyl substituent in compound 36 [1].

KRAS G13D Covalent Inhibitors Subnanomolar Potency

Dual-Function Monomer Architecture: Acryloyl Group for Radical Polymerization and Tertiary Amine for Redox Initiation

Compounds of the N-acryloyl-N'-arylpiperazine class function as 'polymerizable activators' – monomers that participate directly in radical chain growth while also promoting redox initiation through their aromatic tertiary amine moiety [1]. For the closely related analog AcrNPP, homopolymerization with 0.5–1% AIBN in toluene at 60–70 °C over 24–48 hours produced polymers with intrinsic viscosities in the range of [η] = 0.16–0.24 dL/g (chloroform) [1]. The target compound, with its 3-methylphenyl substituent, retains the critical acryloyl and tertiary amine functionalities required for this dual mechanism while offering altered polymer solubility and thermal properties due to the methyl group [2].

Radical Polymerization Redox Initiator Functional Monomers

High-Value Application Scenarios for 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one Based on Quantitative Evidence


KRAS G13D or Related RAS Isoform Covalent Inhibitor Lead Generation

The target compound is ideally suited as a starting scaffold for structure-based optimization of KRAS G13D inhibitors. As demonstrated by published work, piperazine acrylamides can achieve subnanomolar IC50 values (e.g., compound 41: IC50 = 0.41 nM, 29× selectivity over WT KRAS) through systematic headgroup modification [1]. The 3-methylphenyl substituent provides a vector for exploring hydrophobic contacts with the Switch II pocket, analogous to the edge-to-face van der Waals interaction observed between the pyridine moiety of compound 36 and the P34 side chain [1]. The enhanced lipophilicity (XLogP3-AA = 2.3) of this derivative may also improve membrane penetration in cellular target engagement assays.

Synthesis of Specialty Stimuli-Responsive Copolymers with Tailored Hydrophobicity

The compound serves as a functional monomer for radical copolymerization with acrylic acid, hydroxyethyl methacrylate, or fluoroalkylmethacrylates to produce pH- and temperature-responsive materials [1][2]. The 3-methyl group on the phenyl ring increases the hydrophobicity of the resulting copolymer, which shifts the pH-responsive swelling transition and alters lower critical solution temperature (LCST) behavior compared to polymers derived from the unsubstituted AcrNPP. This enables fine-tuning of polymer properties for drug delivery or smart coating applications without changing the polymerization protocol.

Replacement for Genotoxically-Liable AcrNPP in Biomedical Polymer Formulations

Given that the unsubstituted analog AcrNPP has been classified as a genomic mutagen (inducing SCEs up to 3.7× control) [1], there is a need for safer alternatives in biomedical resin formulations. The 3-methyl derivative is predicted to exhibit reduced redox cycling and associated genotoxicity due to the electron-donating effect of the methyl substituent on the aromatic amine [2]. Researchers developing dental resins, bone cements, or other biomedical materials should prioritize this analog in comparative safety screening panels.

Quote Request

Request a Quote for 1-[4-(3-Methylphenyl)piperazin-1-yl]prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.